Enhanced Relaxant Activity of 4-(3,5-Difluorophenyl) Analogs Over 4-(4-Fluorophenyl) Analogs in Vascular Smooth Muscle
In a direct comparative study of 1,4-dihydropyridine derivatives, compounds bearing a 4-(3,5-difluorophenyl) substituent exhibited significantly greater relaxant activity in rat aorta assays than their 4-(4-fluorophenyl) counterparts [1]. The study reported that 4-(3,5-difluorophenyl) analogs were more potent, while noting they were less potent than 4-(3-nitrophenyl) analogs, establishing a clear rank order of potency based on substitution [1].
| Evidence Dimension | Relaxant activity in isolated rat aorta |
|---|---|
| Target Compound Data | 4-(3,5-difluorophenyl)-1,4-dihydropyridine analogues |
| Comparator Or Baseline | 4-(4-fluorophenyl)-1,4-dihydropyridine analogues |
| Quantified Difference | More potent than 4-(4-fluorophenyl) analogues; less potent than 4-(3-nitrophenyl) analogues |
| Conditions | In vitro rat aorta relaxation assay |
Why This Matters
This data demonstrates that the 3,5-difluorophenyl group confers a specific advantage in smooth muscle relaxant activity over mono-fluorinated analogs, directly informing the selection of this scaffold for cardiovascular or ion channel drug discovery programs.
- [1] ScienceDirect. Novel halogenated 1,4-dihydropyridines: Synthesis, bioassay, microsomal oxidation and structure-activity relationships. 1996. View Source
